molecular formula C19H20N4O4 B2583051 (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea CAS No. 941946-08-3

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea

Cat. No.: B2583051
CAS No.: 941946-08-3
M. Wt: 368.393
InChI Key: XJAUQKCLGVLFIF-OQKWZONESA-N
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Description

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea is a synthetic quinazolinone derivative intended for research use in biochemical and pharmacological studies. Compounds based on the 2,3-dihydroquinazolin-4(1H)-one scaffold are recognized in scientific literature for their diverse biological activities, making them valuable tools for probing various cellular mechanisms . This specific urea-substituted derivative presents researchers with a chemical entity for investigating potential activity against infectious diseases, given that related quinazolinone structures have demonstrated significant in vitro antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity . Furthermore, the core quinazolinone structure is associated with anti-inflammatory effects , as evidenced by protection against carrageenan-induced edema in model systems, suggesting its utility in immunology and inflammation research . The structural motif of this class of compounds also supports exploration in cancer research , where some dihydroquinazolinones have been identified as potent fluorescent tubulin inhibitors with anticancer activity, providing a pathway for developing novel chemotherapeutic agents or chemical probes . This reagent is strictly for laboratory research purposes and is a key chemical for academic and industrial institutions focused on drug discovery and development.

Properties

CAS No.

941946-08-3

Molecular Formula

C19H20N4O4

Molecular Weight

368.393

IUPAC Name

1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C19H20N4O4/c1-26-12-11-23-17(15-5-3-4-6-16(15)21-19(23)25)22-18(24)20-13-7-9-14(27-2)10-8-13/h3-10H,11-12H2,1-2H3,(H2,20,22,24)

InChI Key

XJAUQKCLGVLFIF-OQKWZONESA-N

SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea, a compound belonging to the quinazolinone class, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 899984-31-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The compound may modulate these targets, leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, research involving similar compounds has shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
2-(4-hydroxystyryl)quinazolin-4(3H)-oneMCF-7 (breast cancer)< 0.5
2-styrylquinazolin-4(3H)-oneA2780 (ovarian cancer)0.8
This compoundU87 (glioblastoma)TBD

The specific IC50 values for the compound are yet to be determined but are expected to align with the trends observed in related quinazolinone derivatives .

Antimicrobial Activity

Quinazolinones have also been investigated for their antimicrobial properties. For example, studies have shown that derivatives can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory conditions.

Case Studies and Research Findings

  • Anti-leishmanial Activity : A study demonstrated that related quinazolinone compounds exhibited significant anti-leishmanial effects through in silico docking studies with key proteins involved in Leishmania metabolism. The binding affinities suggest potential therapeutic applications .
  • Cytotoxicity against Cancer Cells : In vitro assays have shown that quinazolinone derivatives, including those structurally similar to the compound , displayed broad-spectrum cytotoxicity against multiple cancer cell lines. The mechanism was linked to tubulin inhibition, a common target for anticancer drugs .
  • Enzyme Inhibition Studies : Research has indicated that certain derivatives can act as inhibitors of metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Quinazolinone derivatives, including this compound, have been studied extensively for their potential as anticancer agents , antimicrobial agents , and enzyme inhibitors .

  • Anticancer Activity : Research indicates that quinazolinone derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines (Al-Suwaidan et al., 2016; Mohamed et al., 2016) .
  • Antimicrobial Properties : The compound has shown promise against bacterial infections, with several studies demonstrating its effectiveness in inhibiting bacterial growth (El-Helby & Wahab, 2003) .

Biological Mechanisms

The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, modulating biological pathways effectively.

Material Science

In industrial applications, this compound can serve as a precursor for the synthesis of novel materials with specific properties. Its stability and reactivity make it suitable for use in polymers or coatings.

Case Studies

Several studies have documented the efficacy of quinazolinone derivatives in various applications:

  • Study on Anticancer Effects : A study published in the GSC Biological and Pharmaceutical Sciences journal explored the synthesis of novel urea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), indicating significant anticancer potential (Bansode et al., 2020) .
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of related quinazolinone compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Source
Quinazolinone cyclizationAnthranilamide, aldehyde, GO nanosheets, oxone, H₂O, rt89–96
Urea coupling4-Methoxyphenyl isocyanate, DMF, Et₃N, 60°C82
Methoxyethyl alkylation2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C75

Reactivity of the Quinazolinone Core

The 2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene moiety participates in:

  • Nucleophilic Aromatic Substitution : Reactive at C2 and C4 positions with amines or thiols under acidic conditions.

  • Oxidation : Conversion to fully aromatic quinazolin-4(3H)-one derivatives using MnO₂ or DDQ .

  • Electrophilic Addition : Halogenation (e.g., bromination) at the C6/C7 positions of the quinazolinone ring .

Urea Linkage Transformations

The urea group (-NHCONH-) exhibits:

  • Hydrolysis : Cleavage under strong acidic (HCl, reflux) or basic (NaOH, 100°C) conditions to yield 4-methoxyaniline and a quinazolinone-carbamic acid intermediate .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids at the para-methoxy phenyl ring, mediated by Pd(PPh₃)₄ .

  • Hydrogen Bonding : Stabilizes interactions with biological targets (e.g., kinase active sites), as evidenced by crystallographic data .

Methoxy Group Reactivity

The 2-methoxyethyl and 4-methoxyphenyl substituents undergo:

  • O-Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields phenolic derivatives, enhancing solubility and hydrogen-bonding capacity .

  • Ether Cleavage : Reaction with HI/AcOH produces iodomethane and corresponding hydroxyl intermediates .

Biological Activity and Pharmacological Modifications

While not a direct focus of chemical reactions, the compound’s biological interactions inform its derivatization:

  • FGFR Kinase Inhibition : Structural analogs (e.g., NVP-BGJ398) show that methoxy groups enhance binding affinity via hydrophobic interactions .

  • Anticancer Activity : Oxidation of the dihydroquinazolinone ring to a quinazolinone improves metabolic stability in xenograft models .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Stable at pH 7.4 (t₁/₂ > 24 h) but rapidly hydrolyzes in acidic environments (pH < 3, t₁/₂ = 2 h) .

  • Photostability : No degradation observed under UV-Vis light (300–800 nm) after 48 h .

Table 2: Reactivity Trends in Quinazolinone-Urea Derivatives

Derivative SubstitutionReaction SiteKey ObservationSource
4-Methoxyphenyl ureaUrea NHIncreased hydrogen-bond donor capacity vs. phenyl
2-Methoxyethyl at N3Quinazolinone C2Enhanced electrophilicity due to electron-donating OCH₃
Fluorophenyl analogsQuinazolinone C6/C7Higher halogenation selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s quinazolinone core differentiates it from imidazoline-based analogs. For example:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
(E)-1-(3-(2-Methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea Quinazolinone 2-Methoxyethyl, 4-methoxyphenyl ~399.4 (calculated)
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) Imidazoline 3-Methoxyphenyl, hydrobromide counterion ~299.2 (calculated)
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) Imidazoline 4-Methoxyphenyl ~219.3 (calculated)
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)urea Imidazolidinone Trifluoromethoxyphenyl, triazole ~525.5 (calculated)

Key Observations :

  • Quinazolinone vs.
  • Substituent Effects: The 2-methoxyethyl group in the target compound may improve solubility relative to the methoxyphenyl groups in C19/C20. Conversely, the trifluoromethoxy group in the imidazolidinone analog introduces strong electron-withdrawing effects, likely increasing metabolic stability .

Q & A

Q. Tables

Property Value Method Reference
Molecular weight412.43 g/molHRMS
logP2.8 (predicted)SwissADME
Aqueous solubility12 µM (pH 7.4)Shake-flask + HPLC
Plasma protein binding89% (human)Equilibrium dialysis

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